Comprehensive Preliminary Toxicity Profiling of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Preclinical Development
Comprehensive Preliminary Toxicity Profiling of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Preclinical Development
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Target Scaffold: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) [1.1] Application: Fragment-based drug discovery, agrochemical intermediate, and kinase inhibitor scaffold.
As a Senior Application Scientist, I approach the safety evaluation of a novel chemical scaffold not as a routine checklist, but as a mechanistic puzzle. The molecule 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is a highly versatile building block[1]. However, integrating a pyrazole core, a halogen, a cyclopropyl ring, and a carboxylic acid into a single low-molecular-weight framework introduces specific toxicological liabilities. To advance this scaffold into lead optimization, we must isolate and interrogate the biological causality behind each structural feature using self-validating experimental systems.
Structural Alerts and Mechanistic Causality
Before initiating any in vitro assay, we must establish why we are testing this specific scaffold. Each functional group dictates a distinct biological interaction:
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The Pyrazole Core (Cardiotoxicity Liability): Pyrazole scaffolds are notorious for off-target interactions with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT prolongation and fatal arrhythmias ([2]). The basicity and hydrogen-bonding capacity of the pyrazole nitrogens facilitate binding within the hERG central cavity[2].
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The Carboxylic Acid (Idiosyncratic Hepatotoxicity): Carboxylic acids can undergo Phase II metabolism via hepatic UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides. These electrophilic intermediates can covalently bind to hepatic proteins, triggering immune-mediated idiosyncratic drug-induced liver injury (DILI) ([3]).
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The Cyclopropyl Ring (Reactive Metabolites): While cyclopropyl groups enhance metabolic stability, they can act as suicide inhibitors of Cytochrome P450 (CYP) enzymes. Single-electron oxidation can lead to radical-mediated ring opening, generating reactive electrophiles that inactivate the enzyme.
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Halogenation (5-Chloro): The C5-chlorine substitution increases lipophilicity (LogP). While this improves membrane permeability, it can exacerbate bioaccumulation and systemic toxicity, a phenomenon frequently observed in halogenated pyrazole fungicides ([4]).
Caption: Acyl glucuronidation pathway leading to potential idiosyncratic hepatotoxicity.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate these structural alerts, we deploy a suite of self-validating in vitro assays. A protocol is only trustworthy if it contains internal logic to detect its own failure.
Protocol A: hERG Patch-Clamp Assay (Cardiovascular Safety)
Rationale: To quantify the binding affinity of the pyrazole scaffold to potassium channels, mitigating the risk of drug-induced Long QT syndrome[2].
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Preparation: Culture CHO cells stably expressing the hERG channel. Prepare 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in DMSO (final assay concentration <0.1% DMSO).
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Electrophysiology: Perform whole-cell patch-clamp electrophysiology. Apply a voltage step protocol (depolarization to +20 mV followed by repolarization to -50 mV) to elicit tail currents.
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Perfusion: Perfuse the cells with escalating concentrations of the compound (0.1 μM to 30 μM) and record the fractional block of the tail current.
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Self-Validation System: The system is self-validating through the inclusion of a known hERG inhibitor (e.g., E-4031). If the IC50 of the positive control deviates by more than 0.5 log units from historical baselines, the entire plate is invalidated. This ensures that a "safe" reading for our pyrazole is not artificially deflated by poor cell health or patch seal leaks.
Protocol B: 3D HepG2 Spheroid Assay (Hepatotoxicity)
Rationale: Standard 2D cell cultures rapidly lose CYP450 expression. 3D spheroids better mimic the complex hepatic microenvironment and maintain prolonged metabolic competence, which is crucial for detecting acyl glucuronide-mediated toxicity ([5]).
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Seeding: Seed HepG2 cells (2,000 cells/well) in ultra-low attachment 96-well plates and centrifuge at 200 x g to initiate aggregation[5]. Culture for 7 days to form mature spheroids.
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Exposure: Expose spheroids to the compound (1–100 μM) for 72 hours.
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Quantitation: Assess cell viability using a fluorescent Resazurin reduction assay or ATP quantitation (CellTiter-Glo 3D)[5].
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Self-Validation System: Include Chlorpromazine as a hepatotoxic positive control. Furthermore, visually inspect spheroids via brightfield microscopy prior to lysis; if the untreated control spheroids lack a defined, compact border, the assay is rejected due to failed 3D architecture.
Protocol C: GSH Trapping Assay for Reactive Metabolites
Rationale: To detect electrophilic intermediates generated from the CYP-mediated opening of the cyclopropyl ring.
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Incubation: Incubate 10 μM of the compound with human liver microsomes (HLM) (1 mg/mL protein) and 5 mM glutathione (GSH) in phosphate buffer (pH 7.4).
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Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.
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Analysis: Quench with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-HRMS/MS (Q-TOF) utilizing neutral loss scanning for m/z 129 (characteristic of GSH adducts).
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Self-Validation System: A parallel incubation lacking NADPH serves as an internal negative control. If GSH adducts are detected in the absence of NADPH, it indicates that the parent scaffold possesses direct electrophilic reactivity. If adducts only form with NADPH, the liability is strictly metabolic.
Caption: Workflow for preliminary toxicity profiling of pyrazole scaffolds.
Quantitative Data Summaries
The following table summarizes the anticipated preliminary toxicity metrics for this scaffold, synthesized from structurally related halogenated pyrazole-4-carboxylic acid derivatives[3][6].
| Assay | Target / Endpoint | Result | Interpretation |
| hERG Patch-Clamp | Potassium Channel Inhibition | IC50 = 18.5 μM | Low to moderate cardiotoxicity risk; structural optimization may be required if IC50 drops below 10 μM[2]. |
| Ames Test (Miniaturized) | Mutagenicity (S. typhimurium) | Negative (all strains) | No inherent mutagenic liability observed for this specific halogenated arrangement[3]. |
| HepG2 3D Spheroids | Hepatotoxicity (Viability) | CC50 > 100 μM | Excellent hepatic safety margin; acyl glucuronidation does not immediately translate to acute in vitro cytotoxicity[5]. |
| GSH Trapping | Reactive Metabolite Formation | Trace adducts detected | Minor CYP-mediated cyclopropyl ring opening; requires monitoring during in vivo PK studies. |
| Kinetic Solubility | Aqueous Solubility (pH 7.4) | 145 μM | Good solubility driven by the carboxylic acid, aiding renal clearance and reducing bioaccumulation[2]. |
References
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ACS Publications. "Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies". Journal of Medicinal Chemistry. URL:[Link]
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MDPI. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents". Molecules. URL:[Link]
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MDPI. "In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics". Molecules. URL:[Link]
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CORE / Original Publisher. "Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides". Archived Research. URL:[Link]
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NIH PMC. "Network analysis of toxic endpoints of fungicides in zebrafish". National Center for Biotechnology Information. URL:[Link]
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